4'-Deoxymycaminosyltylonolide

Macrolide synthesis Bioprocess Chemical intermediate

4'-Deoxymycaminosyltylonolide (DT; CAS 80240-61-5), also referred to as 5-O-(4-deoxymycaminosyl)tylonolide, is a semisynthetic 16-membered macrolide obtained via acid hydrolysis of the veterinary antibiotic tylosin. Structurally, it comprises the tylonolide aglycone bearing a single 4-deoxy-mycaminosyl sugar at the 5-position—lacking the mycarose moiety present in tylosin and carrying a 4'-deoxy modification relative to the core intermediate 5-O-mycaminosyltylonolide (OMT).

Molecular Formula C31H51NO9
Molecular Weight 581.7 g/mol
CAS No. 80240-61-5
Cat. No. B1235088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Deoxymycaminosyltylonolide
CAS80240-61-5
Synonyms4'-deoxymycaminosyl tylonolide
4'-deoxymycaminosyltylonolide
5-O-(4-deoxymycaminosyl)tylonolide
Molecular FormulaC31H51NO9
Molecular Weight581.7 g/mol
Structural Identifiers
SMILESCCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)CO
InChIInChI=1S/C31H51NO9/c1-8-27-23(17-34)13-18(2)9-10-25(35)19(3)14-22(11-12-33)30(21(5)26(36)16-28(37)40-27)41-31-29(38)24(32(6)7)15-20(4)39-31/h9-10,12-13,19-24,26-27,29-31,34,36,38H,8,11,14-17H2,1-7H3/b10-9+,18-13+/t19-,20-,21+,22+,23-,24+,26-,27-,29-,30-,31+/m1/s1
InChIKeyGOYLWILZRUOCQE-FUZZWQSMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Deoxymycaminosyltylonolide (CAS 80240-61-5): Procurement-Relevant Identity and Macrolide Lineage


4'-Deoxymycaminosyltylonolide (DT; CAS 80240-61-5), also referred to as 5-O-(4-deoxymycaminosyl)tylonolide, is a semisynthetic 16-membered macrolide obtained via acid hydrolysis of the veterinary antibiotic tylosin [1]. Structurally, it comprises the tylonolide aglycone bearing a single 4-deoxy-mycaminosyl sugar at the 5-position—lacking the mycarose moiety present in tylosin and carrying a 4'-deoxy modification relative to the core intermediate 5-O-mycaminosyltylonolide (OMT) [1][2]. First synthesized and characterized by Tanaka et al. in 1981, the compound retains intrinsic ribosomal protein-synthesis inhibitory activity but has been developed primarily as a strategic synthetic intermediate for accessing more potent, spectrum-broadened 16-membered macrolide antibiotics [2][3].

Why 4'-Deoxymycaminosyltylonolide Cannot Be Replaced by Generic Tylosin Hydrolysates or OMT in Synthesis Programs


Within the tylosin-derived macrolide family, compounds sharing a common aglycone core may appear interchangeable for procurement. However, 4'-deoxymycaminosyltylonolide occupies a distinct position: its deoxygenation at the mycaminosyl 4'-position is chemically non-trivial and cannot be achieved through simple acid hydrolysis of tylosin, which yields the 4'-hydroxy analog OMT instead [1][2]. When the desired downstream product requires a 4'-deoxy motif—as in rosaramicin, certain C-23-modified antibacterials, or 3,4'-dideoxy series compounds—substituting OMT or desmycosin would necessitate additional synthetic steps, lower overall yield, and introduce unwanted stereochemical complexity. Furthermore, DT is explicitly documented as a fermentation-derived intermediate whose primary industrial value lies in its role as a precursor to more potent antibiotics, not as a standalone therapeutic; procurement for synthetic chemistry applications therefore demands the exact deoxy oxidation state [2][3].

Quantitative Differentiation Evidence: 4'-Deoxymycaminosyltylonolide vs. Closest Analogs for Procurement Decision-Making


Defined Role as a Fermentation-Accessible Synthetic Intermediate Rather than a Terminal Antibiotic

4'-Deoxymycaminosyltylonolide is explicitly characterized in the primary patent literature as possessing antibiotic activity but having its principal utility as an intermediate for more potent antibiotics [1]. This contrasts with the nearest structural analog, 5-O-mycaminosyltylonolide (OMT), which is a direct acid hydrolysate of tylosin widely studied as a terminal antibacterial scaffold [2]. The Pfizer fermentation process delivers DT via feeding repromicin to Streptomyces fradiae ATCC 31733 under submerged aerobic conditions, with a defined fermentation duration of 85–95 hours and ammonium chloride supplementation, establishing a scalable, single-step bioconversion route to the 4'-deoxy oxidation state that is inaccessible through simple chemical hydrolysis of tylosin [1].

Macrolide synthesis Bioprocess Chemical intermediate

23-C-Modification Yields Gram-Negative Antibacterial Enhancement That Is Distinct from the Parent Scaffold

The 4'-deoxymycaminosyltylonolide (DT) scaffold, when subjected to 23-dialkylamino modification, produces derivatives effective against Gram-negative bacteria—a property that distinguishes the 4'-deoxy series from its 4'-hydroxy (OMT) counterpart [1]. Tanaka et al. demonstrated that 23-dialkylamino derivatives of DT (e.g., 4',23-dideoxy-23-dimethylaminomycaminosyl tylonolide, compound 3b) were obtained in 80% yield from 4',23-dideoxy-23-iodo precursor and retained the 4'-deoxy structural signature [1]. Parallel C-23 modifications on the OMT scaffold (1a series) were also reported, enabling cross-series comparison [1]. The 4'-deoxy series provides a chemically distinct starting point for generating C-23 amine libraries, with the 4'-deoxy modification potentially influencing pharmacokinetic properties relative to the 4'-hydroxy series—though direct head-to-head in vivo PK data remain absent from the available literature.

Gram-negative antibacterial C-23 derivatization Structure-activity relationship

Conversion to Neutral 3'-Methoxyl Macrolides: Differential Synthetic Utility of the 4'-Deoxy Scaffold

Gotoh et al. demonstrated that suitably protected 4'-deoxymycaminosyltylonolide (2b) can be chemically transformed into neutral macrolides bearing a 3'-methoxyl group, paralleling the conversion of OMT (1b) into the same neutral scaffold [1]. This established that the 4'-deoxy oxidation state is compatible with the multi-step protection–oxidation–reduction–methylation–deprotection sequence required to replace the 3'-dimethylamino group with a 3'-methoxyl substituent [1]. Neutral macrolides such as chalcomycin and GERI-155 show distinctive anti-Pseudomonas activity that basic macrolides lack [1]. The availability of both 4'-hydroxy (OMT-derived) and 4'-deoxy (DT-derived) entry points to the neutral macrolide chemotype provides medicinal chemists with a choice of oxidation state at the 4'-position, which may modulate downstream biological properties.

Neutral macrolide 3'-methoxylation Chemical transformation

Intrinsic Antibacterial Activity of the Parent Scaffold: Foundational Potency Benchmarking

The parent 4'-deoxymycaminosyltylonolide (DT, 1a in the original 1981 communication) was reported by Tanaka et al. to exhibit 'fairly strong antibacterial activity' against standard Gram-positive test organisms [1]. The subsequent 1982 paper on 23-dialkylamino derivatives confirmed that unmodified DT (1b in that paper) served as the baseline for C-23 modifications that further enhanced potency, particularly against Gram-negative bacteria [2]. The related 3,4'-dideoxy analog MC-352 (3,4'-dideoxy-5-O-mycaminosyltylonolide) demonstrated MIC90 ≤ 1 µg/mL against erythromycin-susceptible S. aureus and S. epidermidis, and MIC90 of 4 µg/mL against H. influenzae—suggestive of the activity range achievable within this deoxy series, though direct MIC data for DT itself remain confined to the original, not-fully-digitized 1981 paper [3]. DT's intrinsic activity, while modest relative to fully optimized clinical macrolides, confirms that the scaffold retains target engagement at the bacterial ribosome, supporting its use as a starting point for further semi-synthetic optimization.

Antibacterial activity Macrolide antibiotic MIC

Optimal Application Scenarios for 4'-Deoxymycaminosyltylonolide Based on Quantitative Evidence


Fermentation-Based Production of 4'-Deoxy Macrolide Precursors for Semi-Synthetic Antibiotic Programs

Organizations requiring multi-gram to kilogram quantities of a 4'-deoxy macrolide intermediate should source DT produced via the patented Pfizer fermentation process (S. fradiae ATCC 31733, 85–95 h fed-batch with repromicin feeding) . This route avoids the multi-step, low-yielding chemical deoxygenation of OMT and directly delivers the 4'-deoxy oxidation state required for downstream synthesis of rosaramicin-class molecules, 23-amino derivatives, or 3,4'-dideoxy antibiotics such as MC-352 . The defined fermentation parameters (submerged aerobic conditions, ammonium chloride supplementation) provide a reproducible, scalable procurement specification .

C-23 Derivatization Campaigns Targeting Gram-Negative Spectrum Expansion

The DT scaffold is a chemically validated starting point for synthesizing 23-dialkylamino libraries with demonstrated Gram-negative antibacterial activity . The Tanaka protocol—treating 4',23-dideoxy-23-iodomycaminosyl tylonolide diethyl acetal (2b) with dialkylamines (ca. 8 molar equiv., acetonitrile, 80°C, sealed tube, 2 × 30 min) followed by mild acidic deacetalation (0.1 M HCl–acetonitrile, 20°C, 1 h)—delivers 23-dialkylamino-DT derivatives in ~80% yield . This methodology directly enables structure-activity relationship (SAR) exploration at C-23 while preserving the distinguishing 4'-deoxy motif, which may contribute to differentiated pharmacokinetic properties relative to OMT-derived analogs .

Entry Point for Neutral 3'-Methoxyl Macrolide Synthesis with 4'-Deoxy Oxidation State

Research groups pursuing neutral 16-membered macrolides—such as chalcomycin analogs with anti-Pseudomonas activity—can utilize DT as an alternative to OMT for accessing the neutral chemotype while retaining the 4'-deoxy modification . The established synthetic sequence (2',4'-di-O-acetyl protection, 3,23-bis-O-TBDMS protection, 9,20-bis(ethylene acetal) protection, N-oxide formation with Ac2O–pyridine, Zn(BH4)2 reduction, MeOTf methylation, global deprotection) is compatible with the DT scaffold, enabling direct comparison of 4'-hydroxy vs. 4'-deoxy neutral macrolide products . The critical role of the mycinose sugar moiety for antimicrobial activity, demonstrated in the original study, underscores the importance of sourcing the correct sugar-oxidation-state intermediate for this application .

Reference Standard for Analytical Method Development and Quality Control of 4'-Deoxy Macrolide APIs

Given the structural distinction of DT from the more abundant OMT and tylosin hydrolysates, DT serves as a critical reference standard for HPLC, LC-MS, and NMR characterization of 4'-deoxy macrolide active pharmaceutical ingredients (APIs) and intermediates . The compound's defined CAS registry number (80240-61-5), molecular formula (C31H51NO9), and reported optical rotation ([α]23D +23° for the dimethylamino derivative 3b) provide unambiguous identity parameters for quality release testing . Procurement of authenticated DT reference material is essential for laboratories developing analytical methods for rosaramicin, MC-352, or other 4'-deoxy macrolide candidates, where misidentification with OMT could compromise regulatory data integrity .

Quote Request

Request a Quote for 4'-Deoxymycaminosyltylonolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.